(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 59042-50-1
VCID: VC0145987
InChI: InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1
SMILES: CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Molecular Formula: C₈H₁₀Cl₂O₂
Molecular Weight: 209.07

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

CAS No.: 59042-50-1

Cat. No.: VC0145987

Molecular Formula: C₈H₁₀Cl₂O₂

Molecular Weight: 209.07

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid - 59042-50-1

Specification

CAS No. 59042-50-1
Molecular Formula C₈H₁₀Cl₂O₂
Molecular Weight 209.07
IUPAC Name (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1
SMILES CC1(C(C1C(=O)O)C=C(Cl)Cl)C

Introduction

Chemical Identity and Structure

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid possesses a distinctive chemical structure characterized by a cyclopropane ring containing a carboxylic acid group and a dichlorovinyl substituent, with two methyl groups providing additional structural stability. The compound's specific stereochemistry is essential to its function, with the (1R,3S) configuration indicating the spatial arrangement of its substituents.

Identification Parameters

The compound is identified through various chemical identifiers as presented in the following table:

ParameterIdentification
IUPAC Name(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS Registry Number59042-50-1
Molecular FormulaC8H10Cl2O2
Molecular Weight209.07 g/mol
Standard InChIInChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m1/s1
SMILESCC1(C(C1C(=O)O)C=C(Cl)Cl)C
Polar Surface Area37.3 Ų

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature:

  • trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid

  • trans-Permethric acid

  • (±)-trans-Cypermethric acid

  • (±)-trans-Permethrinic acid

  • trans-DCCA

  • Cyclopropanecarboxylic acid,3-(2,2-dichloroethenyl)-2,2-dimethyl-,(1R,3S)-rel-

Physical and Chemical Properties

The physical and chemical properties of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are essential for understanding its behavior in various applications and environmental conditions. These properties influence its effectiveness as an intermediate in insecticide synthesis, its stability during storage and processing, and its environmental fate.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueReference
Physical StateSolid
Melting Point95-96.5 °C
Polar Surface Area (PSA)37.3 Ų

The melting point range indicates a relatively high purity, which is essential for its application in the synthesis of pyrethroid insecticides. By comparison, the simpler cyclopropanecarboxylic acid has a much lower melting point of 5 °C , demonstrating how the addition of the dichlorovinyl and dimethyl substituents significantly alters the physical properties of the compound.

Thermodynamic Properties

Thermodynamic data provides insights into the compound's stability and phase behavior:

PropertyValueTemperatureReference
Enthalpy of Fusion16.32 kJ/mol331.5 K
Enthalpy of Fusion3.901 kcal/mol331.5 K

These thermodynamic values were determined by Xue, Wang, et al. in 2007 and are crucial for understanding the compound's behavior during processing and formulation in insecticide manufacturing . The enthalpy of fusion represents the energy required to convert the solid form of the compound to its liquid state at the melting temperature, which has implications for purification processes and formulation stability.

Synthesis and Preparation Methods

The synthesis of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves several carefully controlled steps to ensure stereochemical purity. The specific stereochemistry is critical for its effectiveness in pyrethroid synthesis, necessitating precise synthetic methods and purification techniques.

General Synthetic Approach

Applications in Pyrethroid Insecticide Production

(1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid serves as a key building block in the synthesis of pyrethroid insecticides, a class of synthetic compounds that mimic the insecticidal properties of natural pyrethrins derived from chrysanthemum flowers. The stereochemistry of this acid component is crucial for the biological activity of the resulting insecticides.

Role in Insecticide Development

The compound functions as a critical acid moiety that, when esterified with appropriate alcohols, produces various pyrethroid insecticides. The specific stereochemistry of the acid component significantly influences the biological activity, environmental persistence, and toxicity profile of the resulting pyrethroid. The cyclopropane ring with its specific substitution pattern contributes to the structural rigidity necessary for optimal interaction with the target sites in insect nervous systems.

Industrial production of pyrethroids relies on the availability of high-purity (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, making the efficient synthesis and purification of this compound economically significant in the global insecticide market. The development of improved synthetic routes to this compound continues to be an active area of research in agricultural chemistry.

Advantages of Pyrethroid Insecticides

Pyrethroid insecticides synthesized using this compound offer several advantages:

  • High efficacy against a broad spectrum of insect pests

  • Relatively low mammalian toxicity compared to organophosphate and carbamate insecticides

  • Rapid action on target organisms

  • Stability in various environmental conditions

  • Lower application rates compared to older insecticide classes

These advantages have contributed to the widespread adoption of pyrethroid insecticides in both agricultural and public health applications, from crop protection to disease vector control. The continued importance of these insecticides underscores the significance of (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid as a key intermediate in their production.

Research Findings

Scientific research on (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has yielded various findings regarding its properties and applications. These research efforts contribute to our understanding of the compound's behavior and its role in pyrethroid chemistry.

Thermodynamic Studies

Research conducted by Xue, Wang, et al. (2007) investigated the heat capacities and thermodynamic properties of this compound, providing valuable data for understanding its physical behavior under various conditions . Their studies established an enthalpy of fusion of 16.32 kJ/mol at 331.5 K, contributing to the fundamental understanding of the compound's thermodynamic profile . This research is essential for optimizing manufacturing processes and formulation development in the production of pyrethroid insecticides.

The thermodynamic data also provides insights into the compound's stability during storage and processing, which has practical implications for industrial applications. The specific heat capacity and phase transition parameters help in designing efficient heating and cooling protocols during manufacturing and purification.

Biomonitoring Research

The compound has been identified in human blood samples, as reported in research published in 2019 (PMID: 31557052) . This finding contributes to our understanding of human exposure to pyrethroid insecticides and their metabolic products. Biomonitoring studies tracking this compound provide valuable information for exposure assessment and risk evaluation in populations with potential pyrethroid exposure.

The detection methods for this compound in biological matrices continue to improve, with advances in analytical techniques enabling more sensitive and specific quantification in complex samples. These methodological improvements support more accurate exposure assessments and epidemiological studies.

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